molecular formula C17H14N2O5 B2363376 2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide CAS No. 339105-79-2

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide

Cat. No.: B2363376
CAS No.: 339105-79-2
M. Wt: 326.308
InChI Key: YJRMIPJFXBEWIM-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide is a synthetic compound designed for research applications, integrating the phthalimide moiety, which is a recognized privileged scaffold in medicinal chemistry . The phthalimide group is known to enhance the ability of compounds to traverse biological membranes, thereby improving their pharmacokinetic properties . This core structure is found in compounds with a diverse range of biological activities, including anticonvulsant and anti-inflammatory effects, making it a versatile template for investigating novel therapeutic pathways . The incorporation of a methoxyphenylacetamide group further diversifies its molecular interactions, potentially targeting enzyme systems or receptor sites relevant to neurological and inflammatory conditions. Researchers are directed to explore its potential as a precursor or structural analog in the development of probes for oxidative stress studies, given that related phthalimide derivatives have demonstrated notable antioxidative activity in experimental models . This compound is intended for use in strictly controlled laboratory settings to advance the understanding of structure-activity relationships in drug discovery.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-23-14-9-5-4-8-13(14)18-15(20)10-24-19-16(21)11-6-2-3-7-12(11)17(19)22/h2-9H,10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMIPJFXBEWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CON2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound features a phthalimide core linked via an ether-oxygen to an N-(2-methoxyphenyl)acetamide group. Retrosynthetically, the molecule dissects into two primary fragments:

  • 1,3-Dioxoisoindol-2-yloxy moiety : Derived from phthalimide derivatives.
  • N-(2-Methoxyphenyl)acetamide : Synthesized from 2-methoxyaniline and acetylating agents.

Strategic bond disconnections suggest coupling these fragments through Williamson ether synthesis or Mitsunobu reactions, leveraging the nucleophilicity of phthalimide salts or hydroxylated intermediates.

Synthetic Methodologies

Method 1: Tosylate-Mediated Etherification

Synthesis of Methyl 2-Tosyloxyacetate

Ethyl glycolate undergoes tosylation with p-toluenesulfonyl chloride (TsCl, 1.2 eq) in pyridine at 0–5°C for 6 h, yielding methyl 2-tosyloxyacetate (89% yield).

Reaction Conditions :

  • Solvent: Dry pyridine
  • Temperature: 0°C → ambient (gradual warming)
  • Workup: Quench with ice-water, extract with ethyl acetate, dry over Na2SO4
Nucleophilic Substitution with Phthalimide

Methyl 2-tosyloxyacetate reacts with phthalimide potassium salt (1.5 eq) in DMF at 80°C for 12 h. The tosylate group is displaced, forming methyl 2-(phthalimidooxy)acetate (82% yield).

Key Data :

  • IR (KBr) : 1778 cm⁻¹ (C=O, phthalimide), 1745 cm⁻¹ (ester C=O)
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.82 (m, 4H, phthalimide), 4.85 (s, 2H, OCH2CO), 3.75 (s, 3H, OCH3)
Ester Hydrolysis and Amidation
  • Hydrolysis : Methyl 2-(phthalimidooxy)acetate is saponified with 2M NaOH in ethanol/water (1:1) at reflux for 4 h, yielding 2-(phthalimidooxy)acetic acid (95% yield).
  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl2, 3 eq) under reflux for 2 h produces the corresponding acid chloride.
  • Amidation : Reaction with 2-methoxyaniline (1.1 eq) in THF and triethylamine (2 eq) at 25°C for 4 h affords the target compound (78% yield).

Purification : Recrystallization from ethanol/water (7:3) yields white crystals.

Method 2: Direct Chloroacetamide Substitution

Synthesis of N-(2-Methoxyphenyl)-2-chloroacetamide

2-Chloroacetyl chloride (1.2 eq) reacts with 2-methoxyaniline in dichloromethane (DCM) at 0°C, followed by stirring at 25°C for 2 h (88% yield).

Characterization :

  • MP : 112–114°C
  • ¹H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 7.52–6.90 (m, 4H, ArH), 4.21 (s, 2H, CH2Cl), 3.81 (s, 3H, OCH3)
Phthalimide Coupling

N-(2-Methoxyphenyl)-2-chloroacetamide reacts with phthalimide potassium salt (1.5 eq) in DMF at 60°C for 24 h, yielding the target compound (75% yield).

Optimization :

  • Base : K2CO3 (2 eq) enhances substitution efficiency.
  • Solvent : DMF > DMSO due to higher polarity.

Mechanistic Insights

Tosylate Displacement (Method 1)

The reaction proceeds via an SN2 mechanism, where the phthalimide anion attacks the electrophilic carbon adjacent to the tosylate group. Polar aprotic solvents (DMF) stabilize the transition state, accelerating substitution.

Amidation (Method 2)

The chloroacetamide’s chloride acts as a leaving group, replaced by the phthalimide anion. Steric hindrance from the ortho-methoxy group slightly reduces reactivity, necessitating elevated temperatures.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • C=O Stretches : 1775 cm⁻¹ (phthalimide), 1689 cm⁻¹ (amide)
  • N-H Bend : 3320 cm⁻¹ (amide)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d6) :

  • δ 10.37 (s, 1H, NH)
  • δ 7.85–7.82 (m, 4H, phthalimide)
  • δ 7.52–6.90 (m, 4H, ArH)
  • δ 4.85 (s, 2H, OCH2CO)
  • δ 3.81 (s, 3H, OCH3)

¹³C NMR :

  • δ 167.2 (phthalimide C=O)
  • δ 165.8 (amide C=O)
  • δ 55.1 (OCH3)

Mass Spectrometry (MS)

  • ESI-MS : m/z 327.1 [M+H]⁺ (calc. 326.3)

Comparative Analysis of Methods

Parameter Method 1 (Tosylate) Method 2 (Chloroacetamide)
Yield 78% 75%
Reaction Time 18 h 24 h
Purification Recrystallization Column Chromatography
Scalability High Moderate

Method 1 offers superior yields and scalability, while Method 2 avoids tosylation steps but requires extended reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalimide oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Analogues with Modified Phenyl Substituents

Compound Name Key Substituents Molecular Formula Biological/Physical Properties Evidence ID
2-(1,3-dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide 4-Dipropylsulfamoylphenyl $ \text{C}{22}\text{H}{23}\text{N}3\text{O}5\text{S} $ Enhanced solubility due to sulfonamide; potential antibacterial activity
N-(2-Ethylphenyl)-2-(1,1-dioxido-3-oxobenzothiazol-2-yl)acetamide 2-Ethylphenyl; benzothiazole core $ \text{C}{17}\text{H}{15}\text{N}2\text{O}4\text{S} $ Increased metabolic stability (sulfur-containing heterocycle)
N-(4-[(1,3-Dioxoisoindol-2-yl)methoxy]phenyl)acetamide 4-Methoxy-linked phthalimide $ \text{C}{17}\text{H}{14}\text{N}2\text{O}5 $ Similar core but altered substituent position; reduced lipophilicity

Key Observations :

  • The 2-methoxyphenyl group in the target compound may enhance membrane permeability compared to bulkier substituents (e.g., dipropylsulfamoyl in ).
  • Benzothiazole analogues () exhibit higher thermal stability (e.g., melting points >450 K) due to rigid heterocyclic cores.

Analogues with Heterocyclic Core Modifications

Compound Name Core Structure Molecular Formula Notable Properties Evidence ID
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole $ \text{C}{17}\text{H}{12}\text{F}3\text{N}2\text{O}_2\text{S} $ Improved potency (CF3 group enhances electronegativity)
N-(1,3-Thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide Thiazole $ \text{C}{11}\text{H}8\text{Cl}2\text{N}2\text{O}\text{S} $ Antimicrobial activity (R2,2(8) hydrogen-bonding motif)
2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide Pyrrolotriazinone $ \text{C}{18}\text{H}{19}\text{N}5\text{O}3 $ GPR139 agonist activity (40% yield in synthesis)

Key Observations :

  • Thiazole/benzothiazole derivatives () show higher synthetic yields (54–99% purity) compared to phthalimide-based compounds, likely due to better reaction compatibility.
  • The pyrrolotriazinone core () demonstrates the importance of acetamide linkages in CNS-targeting agents.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound (Phthalimide) Benzothiazole Analogue () Thiazole Analogue ()
Molecular Weight ~338 g/mol 365.4 g/mol 303.2 g/mol
Predicted pKa ~14.7 (basic) ~13.5 (basic) ~10.2 (acidic)
Boiling Point ~580°C >500°C 489–491 K (mp)
Synthetic Yield Not reported 54% () 40–54% ()

Key Observations :

  • The target compound’s high predicted boiling point (~580°C, inferred from ) suggests low volatility, favoring oral or topical administration.
  • Thiazole derivatives exhibit lower molecular weights and acidic pKa, enhancing aqueous solubility for parenteral formulations.

Biological Activity

The compound 2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide is a derivative of isoindole and has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₉N₃O₅
  • Molecular Weight : 235.19 g/mol
  • CAS Number : 80733-98-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, leading to various pharmacological effects. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of lipoxygenase enzymes, which are involved in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief.
  • Anticonvulsant Properties : Research indicates that derivatives of this compound may exhibit anticonvulsant activity by modulating neurotransmitter systems in the central nervous system (CNS). The maximal electroshock seizure (MES) test has been used to evaluate this activity, demonstrating protective effects against seizures in animal models .
  • Anticancer Activity : Studies have suggested that the compound may possess cytotoxic effects against various cancer cell lines, likely through the induction of apoptosis and inhibition of cell proliferation .

Anticonvulsant Activity

A study evaluated a series of derivatives related to 2-(1,3-dioxoisoindol-2-yl)oxy-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide for their anticonvulsant properties. The results indicated significant protection against seizures induced by pentylenetetrazole and maximal electroshock tests in mice, suggesting a promising avenue for further research in seizure disorders .

Anticancer Potential

Research conducted on phthalimide-based compounds, including 2-(1,3-dioxoisoindol-2-yl) derivatives, demonstrated their capability as 15-lipoxygenase inhibitors with notable anticancer effects. The compounds were tested against several cancer cell lines, showing varying degrees of cytotoxicity and potential as therapeutic agents in oncology .

Data Table: Summary of Biological Activities

Activity Type Tested Model Outcome Reference
AnticonvulsantMES and sc-PTZ tests in miceSignificant seizure protection
AnticancerVarious cancer cell linesCytotoxic effects observed
Lipoxygenase InhibitionEnzymatic assaysInhibition of lipoxygenase activity

Case Studies

  • Anticonvulsant Study : In a controlled experiment involving mice, derivatives of the compound were administered prior to inducing seizures. The results indicated that several compounds significantly reduced the frequency and severity of seizures compared to controls.
  • Cancer Cell Line Evaluation : A series of experiments were conducted on human cancer cell lines (e.g., HeLa, MCF-7). The results showed that treatment with 2-(1,3-dioxoisoindol-2-yl) derivatives resulted in dose-dependent cytotoxicity, with IC50 values indicating potent anticancer activity.

Q & A

Q. Challenges :

  • Regioselectivity : Ensuring the correct positioning of the methoxy and phthalimide groups .
  • Stability : The ester and amide bonds may hydrolyze under acidic/basic conditions, requiring pH-controlled environments .

Basic: How is structural characterization validated for this compound?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm the methoxy group and acetamide methylene (-OCH2CO-) .
    • ¹³C NMR : Carbonyl signals (170–180 ppm) verify the phthalimide and acetamide groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z 340.1052 for C₁₇H₁₄N₂O₅) confirm purity .
  • X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry, particularly for chiral intermediates .

Advanced: How can reaction yields be optimized while minimizing by-products?

Methodological Answer:
Strategies include:

  • Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require low temperatures to suppress side reactions .
  • Kinetic Control : Short reaction times and TLC monitoring (e.g., hexane:ethyl acetate 3:1) prevent over-oxidation or decomposition .

Q. Data Example :

ConditionYield (%)By-Products (%)
DMF, 25°C, 12 hrs6218
Acetonitrile, 0°C, 6 hrs789

Advanced: What contradictions exist in reported biological activities, and how are they resolved?

Methodological Answer:

  • Reported Activities :
    • Antimicrobial : MIC values of 8–32 µg/mL against S. aureus .
    • Anticancer : IC₅₀ = 50 µM in MCF-7 cells, but inactivity in HeLa cells .
  • Contradictions : Discrepancies may arise from assay conditions (e.g., serum interference, solvent toxicity).
  • Resolution :
    • Dose-Response Curves : Validate activity across multiple cell lines.
    • Solvent Controls : Use DMSO ≤0.1% to avoid false positives .
    • Target Validation : siRNA knockdown of putative targets (e.g., kinase enzymes) to confirm mechanism .

Advanced: How are computational methods applied to predict biological interactions?

Methodological Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., COX-2 or EGFR kinases).
    • Parameters : Grid boxes centered on active sites, with Lamarckian genetic algorithms for conformational sampling .
  • MD Simulations :
    • Conditions : 100 ns trajectories in explicit solvent (TIP3P water) assess stability of ligand-protein complexes .
  • ADMET Prediction : Tools like SwissADME predict logP (2.1), bioavailability (0.55), and BBB penetration (low) to prioritize in vivo studies .

Advanced: How are solubility challenges addressed in biological assays?

Methodological Answer:

  • Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for improved bioavailability .
  • Nanoformulations : Encapsulation in liposomes (size: 100–200 nm, PDI <0.2) enhances cellular uptake .

Q. Example Formulation :

FormulationSolubility (mg/mL)IC₅₀ Reduction (%)
Free Compound0.12-
Liposomal1.840

Advanced: What mechanistic insights explain its reactivity in substitution reactions?

Methodological Answer:

  • SN2 Mechanism :
    • Leaving Group : Chloride in chloroacetamide intermediates facilitates nucleophilic attack by phthalimide oxygen .
    • Steric Effects : Bulky substituents on the phenyl ring reduce reaction rates (e.g., k = 0.15 min⁻¹ for 2-methoxy vs. 0.08 min⁻¹ for 2,6-dimethoxy) .
  • DFT Calculations :
    • Transition States : B3LYP/6-31G* models show higher activation energy (~25 kcal/mol) for para-substituted analogs, aligning with experimental yields .

Advanced: How is stereochemical purity ensured during synthesis?

Methodological Answer:

  • Chiral HPLC :
    • Column : Chiralpak IG-3 (hexane:isopropanol 85:15) resolves enantiomers (Rₜ = 8.2 vs. 9.5 mins) .
  • Circular Dichroism (CD) : Peaks at 220 nm (negative Cotton effect) confirm (R)-configuration in asymmetric syntheses .

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